molecular formula C19H19NO4S B3463208 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE

Cat. No.: B3463208
M. Wt: 357.4 g/mol
InChI Key: QLKHAVNSVORSQK-UHFFFAOYSA-N
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Description

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a morpholine ring, a carbothioyl group, and a methoxybenzoate moiety

Properties

IUPAC Name

[3-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-22-16-7-5-14(6-8-16)19(21)24-17-4-2-3-15(13-17)18(25)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKHAVNSVORSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE typically involves the reaction of 3-(morpholine-4-carbothioyl)phenol with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or morpholine derivatives.

Scientific Research Applications

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxybenzoate moiety can interact with hydrophobic pockets in target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE: Similar structure but with a chloro group instead of a methoxy group.

    3-(MORPHOLINE-4-CARBOTHIOYL)PHENOL: Lacks the benzoate moiety.

    [4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL] 4-NITROBENZOATE: Contains a nitro group instead of a methoxy group.

Uniqueness

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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